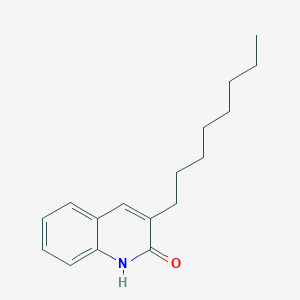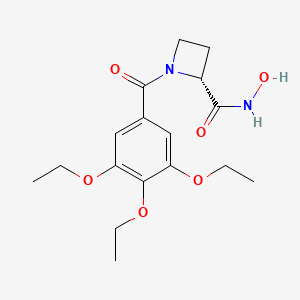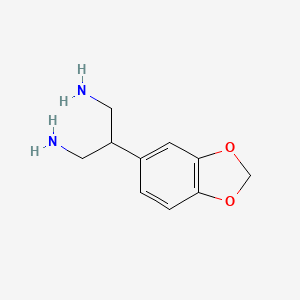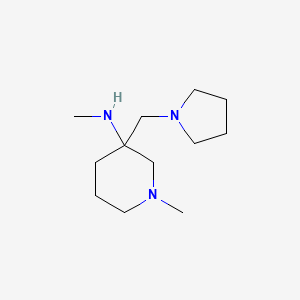
3-Octylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Octylquinolin-2(1H)-one is an organic compound belonging to the quinolinone family It is characterized by an octyl group attached to the third position of the quinolinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Octylquinolin-2(1H)-one typically involves the condensation of aniline derivatives with octanal under acidic conditions, followed by cyclization. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the formation of the quinolinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinolinone oxides.
Reduction: Reduction of this compound can lead to the formation of dihydroquinolinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinolinone oxides.
Reduction: Dihydroquinolinones.
Substitution: Halogenated, nitrated, or sulfonated quinolinones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Octylquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
2-Quinolone: Lacks the octyl group, making it less hydrophobic.
4-Hydroxyquinoline: Contains a hydroxyl group, altering its reactivity and solubility.
8-Hydroxyquinoline: Known for its metal-chelating properties, differing from the octyl-substituted quinolinone.
Uniqueness: 3-Octylquinolin-2(1H)-one is unique due to the presence of the octyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other quinolinones and contributes to its specific applications and reactivity.
Propiedades
Número CAS |
647836-53-1 |
|---|---|
Fórmula molecular |
C17H23NO |
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
3-octyl-1H-quinolin-2-one |
InChI |
InChI=1S/C17H23NO/c1-2-3-4-5-6-7-11-15-13-14-10-8-9-12-16(14)18-17(15)19/h8-10,12-13H,2-7,11H2,1H3,(H,18,19) |
Clave InChI |
PXIGNOQGFQFAHO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC2=CC=CC=C2NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid](/img/structure/B12607725.png)


![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide](/img/structure/B12607753.png)
![Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl-](/img/structure/B12607761.png)
![([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone](/img/structure/B12607766.png)
![Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B12607773.png)

![5-[(R)-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine](/img/structure/B12607784.png)
![5-Ethynyl-2-[3-(phenylethynyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12607787.png)
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]-](/img/structure/B12607794.png)
![6-[(Dodecylamino)methylidene]-3-(dodecyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12607796.png)


